Doxazosin D8
Overview
Description
Doxazosin D8, also known as Doxazosin Piperazine-D8, is a deuterated form of Doxazosin, a quinazoline derivative. It is primarily used as an alpha-1 adrenergic receptor antagonist. This compound is utilized in the treatment of hypertension and benign prostatic hyperplasia (BPH) due to its ability to relax blood vessels and improve urine flow .
Mechanism of Action
Target of Action
Doxazosin D8 primarily targets the alpha-1 adrenergic receptors . These receptors are found in various tissues throughout the body but are particularly concentrated in vascular smooth muscle and the prostate gland . By blocking these receptors, this compound can influence both blood pressure regulation and urinary function .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the adrenergic signaling pathway . By blocking alpha-1 adrenergic receptors, this compound inhibits the normal vasoconstrictive response to norepinephrine, leading to vasodilation and a decrease in blood pressure . In the prostate, this receptor blockade leads to relaxation of smooth muscle, improving urinary flow .
Pharmacokinetics
This compound is extensively metabolized in the body, with only about 5% of the administered dose excreted unchanged in the urine . It is primarily metabolized by the liver enzyme CYP3A4, with secondary pathways involving CYP2D6 and 2C9 . The oral bioavailability of this compound is approximately 65%, and its terminal elimination half-life is approximately 22 hours . This long half-life allows for once-daily dosing .
Action Environment
Environmental factors can influence the action of this compound. For example, a study found that this compound is a photoliable compound in an aqueous environment, meaning its degradation is promoted by light . The study also found that the degradation of this compound is promoted by a basic medium and the presence of environmentally important ions such as Cl−, NO3−, SO42−, and organic matter . These factors could potentially influence the stability and efficacy of this compound in different environments .
Biochemical Analysis
Biochemical Properties
Doxazosin D8 interacts with α1-adrenergic receptors, which are a type of G protein-coupled receptor found in various tissues in the body . The interaction between this compound and these receptors is antagonistic, meaning that this compound binds to these receptors but does not activate them, instead, it blocks them from being activated by other substances .
Cellular Effects
This compound, like Doxazosin, has been shown to have effects on various types of cells and cellular processes. It influences cell function by blocking α1-adrenergic receptors, which can lead to smooth muscle relaxation in the prostate and bladder . This can effectively relieve urinary frequency, urgency, weak urinary stream, and other unpleasant effects of BPH . Additionally, this compound has been found to induce apoptosis in human oral cancer cells .
Molecular Mechanism
The mechanism of action of this compound involves its binding to α1-adrenergic receptors. By binding to these receptors, this compound prevents their activation by substances such as norepinephrine . This blockade of α1-adrenergic receptors leads to the relaxation of smooth muscle in the prostate and bladder, reducing the symptoms of BPH .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have not been extensively studied. Doxazosin, the non-deuterated form of the drug, has a terminal elimination half-life of approximately 22 hours . This suggests that this compound may also have a relatively long half-life, allowing for once-daily dosing .
Dosage Effects in Animal Models
Specific studies on the dosage effects of this compound in animal models could not be found. Studies on Doxazosin have shown that its effects can vary with different dosages
Metabolic Pathways
This compound is likely to be involved in similar metabolic pathways as Doxazosin. Doxazosin is extensively metabolized, with only about 5% of the administered dose excreted unchanged in urine . The metabolism of Doxazosin involves the production of mainly O-demethylated and C-hydroxylated metabolites .
Transport and Distribution
Doxazosin, the non-deuterated form, is known to be extensively distributed in tissues . It is reasonable to assume that this compound might have a similar distribution profile.
Subcellular Localization
Given its mechanism of action, it is likely that this compound localizes to the cell membrane where α1-adrenergic receptors are located .
Preparation Methods
Synthetic Routes and Reaction Conditions
Doxazosin D8 is synthesized through a series of chemical reactions involving the incorporation of deuterium atoms into the Doxazosin molecule. The process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control. The final product is obtained as a white crystalline powder, which is then formulated into various dosage forms .
Chemical Reactions Analysis
Types of Reactions
Doxazosin D8 undergoes several types of chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide)
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications .
Scientific Research Applications
Doxazosin D8 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Doxazosin in biological samples.
Biology: Studied for its effects on cellular signaling pathways and receptor interactions.
Medicine: Investigated for its potential use in the treatment of conditions such as post-traumatic stress disorder (PTSD) and other anxiety-related disorders.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Comparison with Similar Compounds
Similar Compounds
Prazosin: Another alpha-1 adrenergic receptor antagonist used for hypertension and BPH.
Terazosin: Similar to Doxazosin, used for hypertension and BPH.
Tamsulosin: Primarily used for BPH, with a higher selectivity for alpha-1 receptors in the prostate
Uniqueness
Doxazosin D8 is unique due to its deuterated form, which provides improved metabolic stability and a longer half-life compared to its non-deuterated counterpart. This results in more consistent therapeutic effects and potentially fewer side effects .
Properties
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O5/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26)/i7D2,8D2,9D2,10D2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZYUOTYCVRMRZ-UFBJYANTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)C4COC5=CC=CC=C5O4)([2H])[2H])[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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